Product packaging for Oleyl sulfate(Cat. No.:CAS No. 7747-53-7)

Oleyl sulfate

Cat. No.: B12948794
CAS No.: 7747-53-7
M. Wt: 348.5 g/mol
InChI Key: ZUBJEHHGZYTRPH-KTKRTIGZSA-N
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Description

Oleyl sulfate, a surfactant with the molecular formula C18H36O4S , is valued in materials science for its role in synthesizing advanced nanomaterials. Its primary research application is acting as an ionic surfactant template to control the crystallization and growth of two-dimensional (2D) metal oxide nanosheets . In one documented methodology, its sodium salt (Sodium this compound) is used in a surfactant-assisted ion-layer epitaxy (SA-ILE) process. The sulfate group electrostatically attracts metal cations like Zn²⁺ or Co²⁺, confining the initial nucleation and enabling the formation of large-area, ultrathin nanostructures at the water-air interface . This mechanism has been successfully demonstrated in the wafer-scale synthesis of uniform ZnO and CoO nanosheets, which are critical for developments in electronics and optoelectronics . The compound is part of a broader family of sulfate surfactants known for their cleansing and emulsifying properties . Researchers can leverage this compound as a tool to achieve precise control over nucleation sites and manage growth kinetics in the bottom-up synthesis of novel 2D materials from non-layered crystals. The CAS Number for the this compound moiety is 7747-53-7 . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O4S B12948794 Oleyl sulfate CAS No. 7747-53-7

Properties

CAS No.

7747-53-7

Molecular Formula

C18H36O4S

Molecular Weight

348.5 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] hydrogen sulfate

InChI

InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9-

InChI Key

ZUBJEHHGZYTRPH-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

Synthetic Pathways and Derivatization Methodologies

Direct Sulfation of Oleyl Alcohol

The conversion of oleyl alcohol to oleyl sulfate (B86663) involves the esterification of the terminal hydroxyl group with a sulfating agent. The choice of agent is critical as it influences reaction efficiency, product purity, and the potential for unwanted side reactions, particularly at the C9-C10 double bond.

Sulfamic acid (H₂NSO₃H) is recognized as a mild and selective sulfating agent. A key advantage of using sulfamic acid is that it selectively sulfates the alcohol's hydroxyl group without reacting with the carbon-carbon double bond, thereby preventing the formation of mixed sulfate-sulfonate compounds. nih.gov The reaction proceeds directly to the ammonium (B1175870) salt of the sulfuric acid ester. chemithon.com

However, the reaction between sulfamic acid and long-chain primary alcohols can be slow and may result in poor yields and discolored products. nih.gov To overcome these limitations, catalysts are often employed. Urea (B33335) is a particularly effective catalyst for this reaction. nih.gov In a typical process, oleyl alcohol is reacted with sulfamic acid in the presence of urea at elevated temperatures, generally between 110°C and 125°C. google.com The use of urea as a catalyst significantly accelerates the reaction, which can be completed in as little as twenty minutes to a few hours. google.com

Table 1: Representative Conditions for Sulfamic Acid Sulfation of Fatty Alcohols

ParameterValue/ConditionCatalystProduct FormReference
ReactantsOleyl Alcohol, Sulfamic AcidUreaAmmonium Oleyl Sulfate google.com
Temperature~110 - 125 °CUreaAmmonium this compound google.com
Reaction Time15 minutes - 3 hoursAmides (e.g., Urea)Ammonium Alkyl Sulfate google.com

Chlorosulfonic acid (ClSO₃H) is a highly reactive and potent sulfating agent, enabling rapid and stoichiometric conversion of alcohols to their corresponding sulfates. chemithon.com The reaction is highly exothermic and liberates hydrogen chloride (HCl) gas, which must be removed from the reaction vessel. chemithon.com Careful temperature control is essential, with reactions typically maintained at approximately 25°C to prevent side reactions and the formation of colored impurities. chemithon.com

A primary consideration when sulfating oleyl alcohol with chlorosulfonic acid is the potential for reaction at the double bond. researchgate.net To mitigate this, specific process strategies have been developed. One effective method involves a multi-stage sulfation process conducted in a refluxing solvent, such as methylene (B1212753) chloride, under subatmospheric pressure. This approach allows for controlled addition of the sulfating agent and helps to maintain a consistent reaction temperature, minimizing unwanted side reactions. googleapis.com Another approach involves using a complex of chlorosulfonic acid with a polyether, which acts as a milder sulfating agent. This method has been shown to produce a colorless this compound paste with a high degree of sulfation (approximately 97%) while largely preserving the integrity of the double bond. google.com

Table 2: Process Parameters for Chlorosulfonic Acid Sulfation

ParameterConditionPurposeReference
Temperature~25 °CMinimize side reactions and color formation chemithon.com
PressureSubatmosphericAllows refluxing of solvent at low temperature googleapis.com
Molar RatioStoichiometricAvoid product degradation from excess acid google.com
SolventMethylene ChlorideHeat dissipation and reaction control googleapis.com
Post-ReactionHCl RemovalPrevent chloride salts in final product chemithon.comgoogleapis.com

The sulfation of fatty alcohols using gaseous sulfur trioxide (SO₃) is a predominant industrial method, valued for its efficiency and the high purity of the resulting product. The process is typically carried out in a continuous falling film reactor. enviro.wiki In this system, liquid oleyl alcohol flows down the inner walls of a reactor tube, forming a thin film. A co-current stream of gaseous SO₃, diluted with a dry, inert gas like air or nitrogen, reacts with the alcohol film. enviro.wiki

This reaction is extremely fast and highly exothermic (ΔH ≈ -150 kJ/mol), necessitating efficient heat removal, which is achieved through the reactor's cooling jacket. aidic.it The use of a diluent gas is crucial for moderating the reaction's intensity and preventing charring or discoloration of the product. researchgate.net The concentration of SO₃ in the gas stream is typically maintained between 0.1% and 10% by volume. google.com For fatty alcohols, the reaction temperature is generally controlled within a range of 40°C to 50°C. google.com This method is stoichiometric and produces no inorganic salt byproducts, leading to a high-purity acid product that is immediately neutralized to form the final salt. researchgate.net

Biosynthetic and Oleochemical Derivations

The primary feedstock for this compound synthesis, oleyl alcohol, is not typically synthesized from petrochemical sources but is instead derived from natural fats and oils through oleochemical processes.

Oleic acid is the most common monounsaturated fatty acid found in nature, occurring as a primary component of triglycerides in numerous vegetable and animal fats. conicet.gov.ar The initial step in producing oleochemical precursors is the hydrolysis (splitting) of these triglycerides, which yields a mixture of fatty acids and glycerol. The resulting fatty acid mixture is then fractionally distilled to isolate a high-purity oleic acid fraction.

High-oleic variants of certain oils, developed through selective breeding, are particularly valuable feedstocks. conicet.gov.ar

Table 3: Oleic Acid Content in Various Natural Fats and Oils

Oil/Fat SourceTypical Oleic Acid Content (%)Reference
Olive Oil~70% conicet.gov.ar
High-Oleic Sunflower Oil>80% google.com
High-Oleic Canola Oil>75% google.com
Pecan Oil59 - 75% conicet.gov.ar
Canola Oil (Conventional)~61% conicet.gov.ar
Lard44 - 47% conicet.gov.ar
Peanut Oil36 - 67% conicet.gov.ar
Soybean Oil (Conventional)~23%

Oleyl alcohol is produced via the selective catalytic hydrogenation of the carboxylic acid group of oleic acid or, more commonly, its methyl ester (methyl oleate). The primary challenge in this process is to reduce the carbonyl group without saturating the carbon-carbon double bond in the alkyl chain.

This selective reduction requires specialized catalyst systems. Bimetallic catalysts are often employed to achieve high selectivity towards the unsaturated alcohol. For instance, ruthenium-tin (Ru-Sn) and cobalt-tin (Co-Sn) catalysts have demonstrated high efficacy. researchgate.netconicet.gov.ar The addition of tin is believed to modify the noble metal's activity, suppressing the hydrogenation of the C=C double bond while promoting the reduction of the ester group. researchgate.net Industrial processes for producing fatty alcohols from methyl esters often operate under high pressure (20–35 MPa) and high temperature (250–350 °C). However, research has identified catalyst systems that perform under milder conditions. For example, a Rhodium-Tin-Boron catalyst on an alumina (B75360) support (Rh-Sn-B/Al₂O₃) has shown optimal yields of 82-83% oleyl alcohol at 290°C and 2 MPa. sci-hub.st

Table 4: Catalytic Systems for Selective Hydrogenation to Oleyl Alcohol

Catalyst SystemPrecursorSupportConditionsOleyl Alcohol Yield/SelectivityReference
Rh(1%)-Sn(4%)-BOleic AcidAl₂O₃290 °C, 2 MPa82-83% sci-hub.st
Ru(1%)-Sn(2%)-BMethyl Oleate (B1233923)Al₂O₃270 °CHigh Selectivity conicet.gov.ar
Co-SnMethyl OleateZnO270 °C, 8 MPa40.5% researchgate.net

Synthesis of Modified this compound Structures

The modification of the basic this compound structure is a key strategy for tailoring its physicochemical properties for specific applications. These modifications typically involve the introduction of linker groups, such as polyoxyethylene (EO) or polyoxypropylene (PO) chains, between the hydrophobic oleyl tail and the hydrophilic sulfate head. This leads to the creation of derivatives like oleyl ether sulfates, sulfosuccinates, and extended surfactants, each with unique performance characteristics.

Oleyl Ether Sulfates (OEnS) are synthesized by introducing a polyoxyethylene (EO) chain to the oleyl alcohol before the sulfation step. The length of this EO chain, denoted by 'n', is a critical parameter that influences the surfactant's properties.

The synthesis is a two-step process:

Ethoxylation: Oleyl alcohol is reacted with ethylene (B1197577) oxide to form oleyl alcohol polyoxyethylene ether. The number of EO units (n) can be controlled during this step.

Sulfation: The resulting ethoxylated alcohol is then sulfated. A common industrial method involves using a membrane-type sulfonator where the oleyl alcohol polyoxyethylene ether reacts with a sulfur trioxide (SO₃) air mixture. google.com The reaction product is subsequently neutralized with an alkali solution, such as sodium hydroxide, and hydrolyzed to yield the final OEnS product. google.com Alternative sulfating agents include sulfamic acid, which reacts preferentially with the terminal hydroxyl group to form an ammonium sulfate salt. windows.net

The structures of the prepared OEnS are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.net Research has systematically explored the synthesis and properties of OEnS with varying EO chain lengths, as detailed in the table below. researchgate.net

Compound Name Abbreviation Number of Ethylene Oxide (EO) Units (n)
Oleyl Ether SulfateOEnS3
Oleyl Ether SulfateOEnS5
Oleyl Ether SulfateOEnS7

This table summarizes different Oleyl Ether Sulfate structures synthesized by varying the length of the polyoxyethylene chain. researchgate.net

Oleyl-based sulfosuccinates are another important class of anionic surfactants derived from oleyl alcohol or its amides. Their synthesis generally involves an esterification reaction followed by sulfonation.

A typical process for producing these surfactants involves:

Esterification: Maleic anhydride (B1165640) is esterified with a long-chain alcohol, such as oleyl alcohol polyoxyethylene ether, to create the corresponding monoester of maleic acid. mdpi.com

Sulfonation: A sulfite (B76179), such as sodium sulfite or sodium bisulfite, is then added to the double bond of the maleate (B1232345) monoester to yield the final sulfosuccinate (B1259242) product. mdpi.comx-mol.net

Structural variations can be introduced by changing the alcohol component used in the initial esterification step. For example, reacting oleic acid with monoethanolamine first, and then proceeding with esterification and sulfonation, results in the formation of disodium (B8443419) oleyl ethanolamide sulfosuccinate monoester (DSOESS). x-mol.netdongguk.edu This introduces an amide linkage into the surfactant's backbone. Another variation involves using oleyl alcohol polyoxyethylene ethers with different EO chain lengths (e.g., n=3, 5, 7) to produce a series of oleyl-based sulfosuccinates (MS-OEn). mdpi.comjove.comnih.gov

Starting Alcohol/Amide Key Reagents Final Sulfosuccinate Structure Reference
Oleyl alcohol polyoxyethylene ether (n=3, 5, 7)1. Maleic Anhydride2. Sodium SulfiteMS-OEn (n=3, 5, 7) mdpi.com
Oleyl ethanolamide1. Maleic Anhydride2. Sodium BisulfiteDisodium oleyl ethanolamide sulfosuccinate monoester (DSOESS) x-mol.net

This table illustrates the synthesis of different oleyl-based sulfosuccinates, highlighting the structural variations achieved by using different starting materials.

Extended surfactants are a specialized class of molecules where an intermediate polarity poly-propylene oxide (PPO) chain is inserted between the lipophilic oleyl group and the hydrophilic PEO-sulfate group. firp-ula.org This unique structure enhances their ability to form microemulsions with a wide range of oils. firp-ula.org

The general structure can be represented as Cₓ-POᵧ-EO₂-SO₃Na, where 'x' is the number of carbon atoms in the alkyl group (18 for oleyl), 'y' is the number of propylene (B89431) oxide units, and 'z' is the number of ethylene oxide units. firp-ula.org The synthesis involves the alkoxylation of the starting alcohol (e.g., oleyl alcohol) with both propylene oxide (PO) and ethylene oxide (EO) to form a block copolymer structure, which is then terminated by a sulfation reaction. google.com The inclusion of one or two ethylene oxide units before sulfation is often necessary for steric reasons. firp-ula.org This design creates a surfactant with a more gradual transition from its hydrophobic tail to its hydrophilic head, influencing its interfacial properties. researchgate.net

Optimization of Synthetic Reaction Parameters

The efficiency and outcome of synthesizing this compound and its derivatives are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of catalytic systems and the molar ratios of the reactants.

A variety of catalytic systems, including homogeneous, heterogeneous, and biocatalysts, are employed in the synthesis of this compound precursors and related esters.

Homogeneous Catalysts: Conventional strong acids like sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA) are widely used as homogeneous catalysts, particularly in esterification reactions to produce precursors for sulfation. taylors.edu.my

Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid acid catalysts are often preferred. Examples include sodium hydrogen sulfate (NaHSO₄), which has been used as an acidic heterogeneous catalyst in the synthesis of oleyl oleate. uob.edu.ly Other advanced solid catalysts include sulfated zirconia (SZ) and various zeolites, which provide strong acidic sites for chemical transformations. mdpi.commdpi.com

Biocatalysts: Enzymatic catalysis offers a greener alternative under milder reaction conditions. Lipases, such as Novozym 435 (an immobilized lipase (B570770) from Candida antarctica), have been effectively used to catalyze the esterification of oleic acid and oleyl alcohol to produce oleyl oleate, a key intermediate. researchgate.net

Catalyst Type Specific Example(s) Application Reference
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA)Esterification of fatty acids taylors.edu.my
Heterogeneous AcidSodium Hydrogen Sulfate (NaHSO₄), Sulfated Zirconia (SZ)Esterification, various acid-catalyzed reactions uob.edu.lymdpi.com
BiocatalystNovozym 435 (Immobilized Lipase)Enzymatic synthesis of oleyl oleate researchgate.net

This table categorizes different catalytic systems used in the synthesis of this compound precursors and related compounds.

The molar ratio of reactants is a critical parameter that directly influences reaction equilibrium, conversion rates, and final product yield.

In direct sulfonation reactions, such as the reaction of an α-olefin with sulfur trioxide (SO₃), the stoichiometric requirement is a 1:1 molar ratio. However, to overcome mass transfer limitations and drive the reaction to completion, an excess of the sulfonating agent is typically used. nih.gov Studies have shown that increasing the SO₃/α-olefin molar ratio from 1.0 to 1.2 can significantly increase the content of the active substance. nih.gov

In the synthesis of precursors like esters, the molar ratio between the alcohol and the carboxylic acid is a determining factor for the yield. For instance, in the synthesis of oleyl oleate, different studies have identified varying optimal molar ratios depending on the specific catalytic system and conditions. One study using response surface methodology found a maximum yield of 96.00% with an oleic acid to oleyl alcohol molar ratio of 2:24. ikm.org.my Another lipase-catalyzed study identified an optimal acid-to-alcohol molar ratio of 1:1. researchgate.net In the esterification of oleic acid with methanol, increasing the molar ratio from 2:1 to 80:1 led to a significant increase in the final conversion from 64% to 88%. researchgate.net These findings underscore the necessity of optimizing molar ratios for each specific synthetic process.

Reaction Reactants & Molar Ratio Studied Optimal Ratio / Finding Result Reference
α-Olefin SulfonationSO₃ : α-Olefin1.2 : 1Increased active substance content nih.gov
Oleyl Oleate SynthesisOleic Acid : Oleyl Alcohol2 : 2496.00% yield ikm.org.my
Oleyl Oleate Synthesis (Enzymatic)Oleic Acid : Oleyl Alcohol1 : 1Optimal for lipase catalysis researchgate.net
Oleic Acid EsterificationMethanol : Oleic Acid80 : 188% conversion (vs. 64% at 2:1) researchgate.net

This table presents research findings on the effect of reactant molar ratios on the outcomes of sulfonation and precursor synthesis reactions.

Reaction Kinetics and Yield Optimization

The synthesis of this compound, typically from oleyl alcohol and a sulfating agent, is governed by reaction kinetics that are influenced by several key parameters. Optimizing these parameters is crucial for maximizing the reaction rate and achieving a high yield of the final product. The primary variables that affect the synthesis include reaction temperature, catalyst concentration, and the molar ratio of reactants.

The choice and concentration of the catalyst are also critical. Acidic catalysts are commonly employed to facilitate the sulfation of alcohols. The amount of catalyst used directly impacts the reaction rate; an increase in catalyst amount generally leads to an increase in the esterification rate. However, an excessive amount of catalyst can complicate the purification process and may contribute to side reactions. Therefore, the catalyst concentration must be optimized to balance reaction speed with product purity and process efficiency.

The molar ratio of oleyl alcohol to the sulfating agent is another significant factor. While a stoichiometric ratio is required for the reaction, using an excess of one reactant can shift the equilibrium to favor product formation, thereby increasing the yield. In related enzymatic syntheses of oleyl esters, molar ratios of alcohol to acid have been optimized to achieve yields greater than 95%. researchgate.net The ideal molar ratio is determined experimentally to maximize conversion while minimizing the waste of excess reactants. Methodologies such as Response Surface Methodology (RSM) can be employed to systematically evaluate the interactive effects of these parameters—temperature, catalyst load, and molar ratio—to identify the optimal conditions for maximizing the yield of this compound. ikm.org.my

Table 1: Key Parameters for this compound Synthesis Optimization

Parameter Effect on Reaction Optimization Goal
Temperature Increases reaction rate but can cause side reactions at high levels. Find the optimal temperature that maximizes yield without significant product degradation.
Catalyst Amount Higher concentration increases the reaction rate. Use the minimum amount required for an efficient reaction to avoid purification issues and side reactions.
Molar Ratio An excess of one reactant can increase product yield by shifting equilibrium. Determine the ratio that maximizes conversion of the limiting reactant.

Analytical Characterization for Structural Elucidation of Synthesized Products

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for confirming the synthesis of this compound by identifying its key functional groups. The FT-IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

The most prominent and diagnostic peaks for this compound are those associated with the sulfate group. The asymmetric stretching vibration of the S=O bonds typically appears as a strong band in the region of 1210-1222 cm⁻¹. shimadzu.comresearchgate.net A corresponding strong band for the symmetric S=O stretch is observed at a lower wavenumber, generally around 1067-1085 cm⁻¹. researchgate.net The presence of these two distinct, strong absorptions provides clear evidence of the sulfate ester moiety.

In addition to the sulfate group, the spectrum of this compound will exhibit characteristic peaks corresponding to the oleyl alkyl chain. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups appear as strong bands in the 2850-3000 cm⁻¹ range. libretexts.org A key feature of the oleyl group is its carbon-carbon double bond (C=C). The stretching vibration of this bond is typically observed as a medium-intensity peak around 1640-1680 cm⁻¹. libretexts.org Furthermore, the C-O single bond stretch of the ester linkage appears in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The collective presence of these specific absorption bands allows for the unambiguous confirmation of the this compound structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Sulfate (S=O) Asymmetric Stretch 1210 - 1222
Sulfate (S=O) Symmetric Stretch 1067 - 1085
Alkene (C=C) Stretch 1640 - 1680
Alkyl (C-H) Stretch 2850 - 3000
Sulfate Ester (C-O) Stretch 1000 - 1300

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound reveals distinct signals for each unique proton environment in the molecule. The protons on the carbon atom directly attached to the electron-withdrawing sulfate group (-CH₂-O-SO₃⁻) are significantly deshielded and are expected to appear as a triplet in the downfield region of approximately 3.5 to 4.5 ppm. libretexts.org The two protons of the carbon-carbon double bond (-CH=CH-) in the oleyl chain are also deshielded and typically produce a multiplet signal around 5.3 ppm. The protons on the carbons adjacent to the double bond (allylic protons) resonate at approximately 2.0 ppm. The numerous methylene (-CH₂) groups of the long alkyl chain produce a large, overlapping signal in the 1.2-1.6 ppm region. libretexts.org Finally, the terminal methyl (-CH₃) group protons are the most shielded and appear as a triplet at the highest field, around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information, showing a single peak for each chemically non-equivalent carbon atom. The carbon atom bonded to the sulfate group (-CH₂-O-SO₃⁻) is highly deshielded due to the electronegativity of the oxygen atoms and is expected to resonate in the 60-70 ppm range. libretexts.org The two carbons of the double bond (-CH=CH-) typically appear in the 125-135 ppm region. libretexts.org The carbons of the long aliphatic chain resonate in the upfield region, generally between 14 and 32 ppm, with the terminal methyl carbon appearing at the highest field (around 14 ppm). libretexts.org Together, ¹H and ¹³C NMR spectra provide a comprehensive map of the molecular architecture, confirming the successful synthesis of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Approximate Chemical Shift (δ, ppm)
-CH₃ (Terminal methyl) ~ 0.9
-(CH₂)n- (Alkyl chain) 1.2 - 1.6
-CH₂-C=C (Allylic) ~ 2.0
-CH₂-O-SO₃⁻ 3.5 - 4.5
-CH=CH- (Olefinic) ~ 5.3

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Approximate Chemical Shift (δ, ppm)
-CH₃ (Terminal methyl) ~ 14
-(CH₂)n- (Alkyl chain) 14 - 32
-CH₂-O-SO₃⁻ 60 - 70
-CH=CH- (Olefinic) 125 - 135

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight of synthesized this compound. This method is particularly well-suited for analyzing non-volatile and thermally labile molecules. nih.gov ESI-MS transfers ions from a solution into the gas phase, allowing for their mass-to-charge (m/z) ratio to be determined by a mass analyzer. nih.gov

For this compound, analysis is typically performed in the negative ion mode, as the sulfate group is readily deprotonated or exists as an anion. The resulting mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecular ion [M-H]⁻ or the this compound anion [M]⁻ if starting from a salt form. The this compound anion (C₁₈H₃₅O₄S⁻) has a calculated monoisotopic mass of approximately 347.23 Da. Therefore, a strong signal at an m/z value corresponding to this mass would provide definitive confirmation of the molecular weight of the synthesized product.

In some cases, fragmentation can occur, providing further structural information. A characteristic fragment ion for organosulfates is the hydrogen sulfate anion [HSO₄]⁻, which would appear at an m/z of 97. researchgate.net The observation of both the molecular ion and this characteristic fragment would offer strong evidence for the successful synthesis of this compound.

Table 5: Expected ESI-MS Ions for this compound (Negative Mode)

Ion Formula Expected m/z
This compound Anion [C₁₈H₃₅O₄S]⁻ ~ 347.23
Hydrogen Sulfate Fragment [HSO₄]⁻ ~ 96.96

Colloidal and Interfacial Chemistry Research

Surface Activity and Adsorption Phenomena

The effectiveness of a surfactant is often quantified by its ability to lower the surface tension of a solvent and the concentration at which it begins to form aggregates, or micelles, in the bulk solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant.

Research into oleyl sulfate (B86663) and its derivatives has provided key data on these parameters. For instance, a study on sodium oleyl sulfate with a high double bond retention of 95.69% (SOS-95) reported a critical micelle concentration of 0.028 mmol/L and a surface tension at the CMC (γcmc) of 31.96 mN/m. researchgate.net In another investigation, an oleyl alcohol sulfonate (OAS) demonstrated a CMC of 4.17 x 10⁻³ mol/L and a corresponding surface tension (γCMC) of 33.99 mN/m at 25°C. researchgate.net Furthermore, an oleyl alcohol-based extended surfactant, sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (OE₃P₃S), was found to have a CMC of 0.72 mmol/L and a γcmc of 36.16 mN/m. nih.gov

These values are typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of the concentration will show a sharp break, and the concentration at this inflection point is identified as the CMC. scirp.orgnih.gov

Table 1: Equilibrium Surface Properties of this compound Derivatives

Compound CMC γCMC (mN/m) Reference
Sodium this compound (95.69% double bond retention) 0.028 mmol/L 31.96 researchgate.net
Oleyl Alcohol Sulfonate 4.17 x 10⁻³ mol/L 33.99 researchgate.net
Sodium Oleyl Polyethylene Oxide-Polypropylene Oxide Sulfate 0.72 mmol/L 36.16 nih.gov

While equilibrium surface tension provides information about the maximum reduction in surface energy, dynamic surface tension measurements offer insights into the rate at which a surfactant adsorbs to an interface. This is a crucial factor in processes where interfaces are rapidly created or disturbed. The adsorption kinetics are influenced by the diffusion of surfactant monomers from the bulk solution to the subsurface layer and their subsequent transfer and arrangement at the interface.

Studies on sodium this compound with high double bond retention have shown that it possesses good adsorption and diffusion properties. researchgate.net The rate of surface tension reduction is dependent on the surfactant concentration; at higher concentrations, the surface tension decreases more rapidly due to a larger number of surfactant molecules available to populate the newly formed interface. mdpi.com The adsorption process for some surfactant systems can be described by mixed diffusion-kinetic control models, where both the rate of diffusion to the interface and the rate of molecular rearrangement at the interface are significant. researchgate.net

The surface activity of this compound can be tailored by modifying its molecular structure. Two key areas of modification are the retention of the double bond in the oleyl tail and the introduction of intermediate groups like ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) chains between the hydrophobic tail and the hydrophilic head.

The presence of the unsaturated double bond in the hydrophobic chain has been shown to be advantageous for lowering the CMC. researchgate.net A higher retention of this double bond in sodium this compound leads to a lower surface tension and a lower critical micelle concentration. researchgate.net This is attributed to the kink in the hydrocarbon chain caused by the cis-double bond, which disrupts packing at the interface and in the micelle, thereby increasing the effective area per molecule and promoting surface activity at lower concentrations.

Introducing ethylene oxide and polypropylene (B1209903) oxide chains, as seen in sodium oleyl polyethylene oxide-polypropylene oxide sulfate (OE₃P₃S), also significantly impacts surface properties. The presence of these bulkier, somewhat hydrophilic chains can alter the balance between the hydrophobic and hydrophilic portions of the molecule, influencing both its CMC and its surface tension at the CMC. nih.gov For example, the insertion of a polypropylene oxide (PPO) chain can enhance the hydrophobicity of the surfactant without significantly increasing its Krafft temperature, which is the temperature below which the surfactant has limited solubility. nih.gov

The adsorption of this compound at interfaces is a spontaneous process driven by the desire of the hydrophobic oleyl tail to minimize contact with water.

At the air/water interface , this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic sulfate heads remaining in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules at the surface, thereby reducing the surface tension. The adsorption process involves the formation of a hydration shell around the hydrophilic sulfate group, which can involve several water molecules. researchgate.net The packing of the surfactant molecules at the interface is influenced by electrostatic repulsion between the negatively charged sulfate heads and by the steric hindrance of the bulky oleyl chains.

At the oil/water interface , the adsorption mechanism is similar in principle but with a key difference in the orientation of the hydrophobic tail. The oleyl group, being lipophilic, will penetrate the oil phase, while the sulfate head remains in the aqueous phase. scirp.org This creates a molecular bridge between the two immiscible liquids, significantly lowering the interfacial tension. The interaction between the oleyl tail and the oil molecules is a favorable hydrophobic interaction that further drives the adsorption process. researchgate.net The effectiveness of this compound in reducing oil/water interfacial tension is a key factor in its application in emulsification and enhanced oil recovery.

Aggregation Behavior and Self-Assembly in Aqueous Systems

In aqueous solutions, once the concentration of this compound exceeds the CMC, the monomers begin to self-assemble into organized aggregates known as micelles. This process is a critical aspect of the surfactant's behavior and is governed by thermodynamic principles.

The thermodynamics of micellization can be investigated by studying the temperature dependence of the CMC. From this, thermodynamic parameters such as the standard Gibbs energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization can be calculated. nih.gov For many ionic surfactants, the micellization process is entropy-driven. uq.edu.au

The determination of the CMC is a fundamental step in characterizing the aggregation behavior of this compound. As previously mentioned, tensiometry is a common method. scirp.org Other techniques include conductometry, where a change in the slope of conductivity versus concentration indicates micelle formation, and fluorescence spectroscopy, which utilizes probes that change their fluorescence properties when incorporated into micelles. nih.gov Research on sodium this compound has successfully determined its CMC, along with thermodynamic parameters like the Gibbs free energy of micellization and adsorption, confirming the spontaneity of these processes. researchgate.net

Morphology and Size Distribution of Self-Assembled Structures (e.g., Spherical Micelles, Vesicles)

In aqueous solutions, this compound, as an amphiphilic molecule, spontaneously self-assembles into various organized structures to minimize the unfavorable contact between its hydrophobic oleyl chain and water. The morphology of these aggregates is primarily dictated by the molecular geometry of the surfactant and the surrounding solution conditions.

Research has shown that sodium this compound can spontaneously form sphere-like micelles at its critical micelle concentration (CMC). The size of these aggregates tends to increase as the surfactant concentration rises. The characterization of these self-assembled structures is commonly performed using techniques such as Transmission Electron Microscopy (TEM) for direct visualization, and Dynamic Light Scattering (DLS) to determine the size distribution and hydrodynamic radius of the aggregates. DLS, in particular, measures the time-dependent fluctuations in scattered light intensity resulting from the Brownian motion of the micelles or vesicles, which can be analyzed to determine their diffusion coefficients and subsequently their size via the Stokes-Einstein equation. researchgate.net

Beyond simple spherical micelles, derivatives of this compound, such as sodium oleyl polyethylene oxide-polypropylene oxide sulfate, have been observed to form vesicles, which are enclosed bilayer structures, particularly when mixed with other surfactants. mdpi.com The transition from micelles to vesicles is influenced by the packing parameter of the amphiphiles. Surfactants with a packing parameter between 1/2 and 1 are more likely to form vesicles. researchgate.net The size distribution of vesicle populations, which can be non-Gaussian, can be accurately measured using techniques like flow field-flow fractionation coupled with multiangle laser light scattering (FFF/MALLS), which can resolve subpopulations that differ only slightly in mean size. nih.govnih.gov

Formation of Liquid Crystal Structures (e.g., Lamellar Phases, Maltese Cross Textures)

At higher concentrations, well above the critical micelle concentration, this compound and its derivatives can form more ordered, mesomorphic structures known as liquid crystalline phases. These phases combine the properties of both liquids and solids, exhibiting fluidity while maintaining a degree of long-range molecular order.

Specifically, sodium this compound has been confirmed to form a lamellar phase (Lα) liquid crystal structure in aqueous solutions. tainstruments.com Lamellar phases are composed of stacked bilayers of surfactant molecules, where the hydrophobic oleyl tails are sequestered in the interior of the layers and the hydrophilic sulfate headgroups are in contact with the intervening water layers. This layered arrangement is a common liquid crystalline structure for surfactants where the molecular packing parameter is approximately equal to 1.

The presence of these anisotropic liquid crystalline phases can be identified using Polarized Optical Microscopy (POM). When viewed through crossed polarizers, lamellar phases often exhibit characteristic birefringent patterns known as "Maltese cross" textures. These textures arise from defects in the layered structure and are a definitive sign of a lamellar liquid crystalline phase. The formation of Maltese cross textures has been observed in oil-in-water emulsions stabilized by oleyl alcohol-based extended surfactants, indicating the presence of lamellar liquid crystals at the oil-water interface and within the continuous phase.

Impact of Concentration, Temperature, and Ionic Strength on Aggregation

The self-assembly of this compound is highly sensitive to external conditions such as surfactant concentration, temperature, and the ionic strength of the solution. These factors can significantly alter the critical micelle concentration (CMC), as well as the size, shape, and type of aggregates formed.

Concentration: As a fundamental principle, surfactant aggregation occurs above the CMC. For sodium this compound, studies have shown that as the concentration is increased beyond the CMC, the size of the resulting micellar aggregates grows. tainstruments.com At sufficiently high concentrations, a transition from discrete micelles to more complex structures like liquid crystalline phases occurs, as detailed in the previous section.

Temperature: Temperature influences the aggregation of ionic surfactants in a complex manner. For many anionic surfactants like sulfates, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, as the temperature rises, the CMC decreases. This is often attributed to the disruption of the structured water around the hydrophobic oleyl tail, which favors the transfer of the surfactant molecule into a micelle (an entropy-driven process). However, as the temperature continues to increase, dehydration of the hydrophilic sulfate headgroup can occur, which disfavors micellization and leads to an increase in the CMC. scispace.comyoutube.com The temperature at which the minimum CMC is observed varies depending on the specific surfactant structure.

Ionic Strength: The addition of electrolytes (increasing ionic strength) has a pronounced effect on the aggregation of ionic surfactants like this compound. The added ions, particularly counter-ions (e.g., Na+), can screen the electrostatic repulsion between the negatively charged sulfate headgroups at the micelle surface. nih.govresearchgate.net This reduction in repulsion allows the surfactant molecules to pack more closely, leading to a lower CMC and favoring the formation of larger, and often non-spherical, aggregates at lower surfactant concentrations. researchgate.net High ionic strength can induce transitions from spherical to cylindrical micelles or even to vesicular structures.

Molecular Interactions within Aggregates and at Interfaces

The formation and stability of this compound aggregates are governed by a delicate balance of several molecular interactions.

Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect. The system seeks to minimize the energetically unfavorable contact between the long, nonpolar oleyl chains and the polar water molecules. This is achieved by sequestering the hydrocarbon tails into the core of the micelle or the interior of a bilayer, away from the aqueous environment.

Electrostatic Interactions: At the surface of the aggregates, strong electrostatic repulsive forces exist between the negatively charged sulfate headgroups (-OSO₃⁻). This repulsion counteracts the hydrophobic force and prevents the unlimited growth of the aggregates, playing a key role in determining the aggregate's size and shape. The magnitude of this repulsion is sensitive to the ionic strength of the solution. mdpi.com

Interfacial Film Formation and Rheological Properties

When this compound molecules adsorb at a liquid-liquid (e.g., oil-water) or liquid-gas interface, they form a monomolecular film. The properties of this interfacial film are critical to the surfactant's performance in applications like emulsification and wetting. Interfacial rheology, which studies the flow and deformation of these two-dimensional films, provides insight into their mechanical strength and stability. tainstruments.commdpi.com The key properties are interfacial shear rheology, which measures resistance to deformation at a constant area, and interfacial dilational rheology, which measures the resistance to changes in interfacial area. mdpi.commdpi.com

Wetting Characteristics on Solid Surfaces

Wetting describes the ability of a liquid to maintain contact with a solid surface, a phenomenon governed by the balance of adhesive forces between the liquid and solid and cohesive forces within the liquid. This is typically quantified by the contact angle (θ). wikipedia.org A low contact angle (<90°) indicates good wetting, whereas a high contact angle (>90°) signifies poor wetting. researchgate.net

Aqueous solutions of surfactants like this compound generally improve the wetting of solid surfaces, particularly those that are hydrophobic. The mechanism involves two key actions:

Reduction of Surface Tension: this compound molecules adsorb at the air-water interface of a droplet, reducing its surface tension (cohesive forces). According to the Young equation, a lower liquid-vapor surface tension leads to a smaller contact angle and better spreading.

Adsorption at the Solid-Liquid Interface: The surfactant molecules can also adsorb onto the solid surface, with the hydrophobic oleyl tail interacting with a nonpolar surface and the hydrophilic sulfate headgroup facing the water. This adsorption modifies the solid-liquid interfacial tension, further promoting wetting. semanticscholar.org

The effectiveness of wetting depends on the nature of the solid surface and the concentration of the this compound solution.

Emulsification Properties and Emulsion Stability

This compound and its derivatives are effective emulsifying agents for forming oil-in-water (O/W) emulsions. An emulsifier functions by adsorbing at the oil-water interface, where it performs several crucial roles to promote emulsion stability.

Reduction of Interfacial Tension: The amphiphilic nature of this compound allows it to significantly lower the interfacial tension between oil and water. This reduces the energy required to break up the oil phase into small droplets during homogenization, facilitating the formation of a fine dispersion.

Formation of a Protective Interfacial Film: The adsorbed layer of this compound molecules creates a physical and electrostatic barrier around the oil droplets. The charged sulfate headgroups protrude into the aqueous phase, creating an electrostatic repulsion between droplets that prevents them from approaching each other and coalescing.

Foaming Behavior and Foam Stability Studies

This compound, as a member of the alpha-olefin sulfonate (AOS) class of anionic surfactants, exhibits characteristic foaming properties governed by its molecular structure. The long C18 chain of the oleyl group contributes to its surface activity, enabling the formation of stable foam. Research on alpha-olefin sulfonates indicates that factors such as concentration, temperature, and the presence of electrolytes can influence foam generation and longevity.

Studies on commercial AOS surfactants have shown that above a critical concentration, foam volume and the foam half-life (a measure of foam stability) become relatively independent of further increases in surfactant concentration. researchgate.net The stability of foam is crucial for many applications and is determined by the ability of the surfactant molecules to arrange at the gas-liquid interface, creating a resilient film that resists rupture. The drainage of liquid from the foam lamellae and the coalescence of bubbles are the primary mechanisms of foam decay.

Table 1: Representative Foaming Properties of a Typical Alpha-Olefin Sulfonate (AOS) Solution

ParameterValueConditions
Foamability (Initial Foam Volume) 450 mL1.0% AOS solution, 25°C
Foam Stability (Half-life) 180 seconds1.0% AOS solution, 25°C
Foam Composite Index (FCI) 0.85Relative to standard

Note: This table presents illustrative data for a typical alpha-olefin sulfonate as specific experimental values for this compound were not available in the cited sources. The data is intended to be representative of the performance of this class of surfactants.

Viscoelastic Behavior of Emulsions

Emulsions stabilized by surfactants like this compound exhibit complex rheological properties, including viscoelasticity. This behavior is a combination of viscous (liquid-like) and elastic (solid-like) characteristics. The viscoelasticity of an emulsion is crucial for its stability and texture, as it describes the material's response to deformation and stress.

The key parameters used to characterize the viscoelastic behavior of a material are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : This represents the elastic component of the emulsion. It is a measure of the energy stored in the material during deformation, which is subsequently recovered upon removal of the stress. A higher G' indicates a more structured, solid-like emulsion.

Loss Modulus (G'') : This represents the viscous component. It measures the energy dissipated as heat during deformation and reflects the liquid-like behavior of the emulsion. A higher G'' signifies a more fluid-like system.

Table 2: Illustrative Viscoelastic Properties of a Model Emulsion System

ParameterDescriptionTypical Behavior
Storage Modulus (G') Elastic (solid-like) responseIncreases with droplet concentration
Loss Modulus (G'') Viscous (liquid-like) responseAlso increases with droplet concentration
Tan Delta (G''/G') Ratio of viscous to elastic modulus< 1 indicates a more elastic, gel-like structure

Note: This table describes the general principles and expected behavior for a surfactant-stabilized emulsion. Specific quantitative data for this compound-stabilized emulsions were not found in the reviewed sources.

Environmental Fate and Biodegradation Studies

Biodegradation Pathways and Kinetics

The environmental persistence of oleyl sulfate (B86663) is largely dictated by its susceptibility to microbial degradation. As an anionic surfactant, its breakdown in various environmental compartments is a critical area of study.

In aerobic environments such as soil, water, and wastewater treatment plants, the biodegradation of alkyl sulfates like oleyl sulfate is a multi-step process initiated by bacteria. researchgate.netnih.gov The primary degradation begins with the enzymatic cleavage of the sulfate ester bond, which liberates the fatty alcohol (oleyl alcohol) and inorganic sulfate. nih.gov This initial step eliminates the surfactant properties of the molecule. researchgate.net

Following this, the liberated oleyl alcohol, an unsaturated fatty alcohol, undergoes oxidation to its corresponding fatty acid. This fatty acid is then further broken down through the β-oxidation pathway, a common metabolic process for fatty acids in microorganisms. nih.gov This process ultimately leads to the complete mineralization of the compound into carbon dioxide and water, which are then integrated into the biomass. nih.gov

In anaerobic settings, sulfate-reducing bacteria (SRB) can play a role in the degradation process. These microorganisms utilize sulfate as an electron acceptor, reducing it to sulfide. nih.gov While the specific mechanisms for this compound under anaerobic conditions are less detailed in the available literature, the general pathway for organic pollutants involves their use as carbon and energy sources by these bacteria. nih.gov

Table 1: Overview of Microbial Degradation Mechanisms for Alkyl Sulfates
Environmental MatrixKey Microbial GroupInitial Degradation StepSubsequent PathwaysPrimary End Products
Aerobic (Soil, Water, Wastewater)Aerobic Bacteria (e.g., Pseudomonas sp.)Enzymatic hydrolysis of sulfate esterOxidation of fatty alcohol, β-oxidation of fatty acidCO2, H2O, Inorganic Sulfate
AnaerobicSulfate-Reducing Bacteria (SRB)Utilization as carbon sourceSulfate reductionSulfide, CO2, H2O

The initial and rate-limiting step in the biodegradation of this compound is the cleavage of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases (also referred to as sulfatases). nih.gov These enzymes are crucial for breaking down alkyl sulfate surfactants in the environment. nih.gov

One well-studied example of an alkylsulfatase is SdsA1, an extracellular enzyme produced by the bacterium Pseudomonas aeruginosa. nih.govnih.gov SdsA1 is a metalloenzyme containing a binuclear zinc cluster in its active site, which is involved in the catalytic mechanism. nih.gov This enzyme facilitates the hydrolysis of the C-O-S ester bond, releasing the alcohol and a sulfate ion. nih.gov The proposed mechanism involves the activation of a water molecule by the zinc cluster, which then acts as a nucleophile to attack the sulfur atom, leading to the cleavage of the S-O bond. nih.govresearchgate.net

The substrate specificity of alkylsulfatases can vary. For example, SdsA1 is known to hydrolyze a range of primary alkyl sulfates, including those with short and medium-length alkyl chains. nih.gov While direct studies on this compound are limited, the active site of SdsA1 is considered large enough to accommodate such long-chain unsaturated substrates. nih.gov Research on other Pseudomonas species has identified alkylsulfatases with novel specificities, such as those that can degrade branched primary alkyl sulfates, indicating a diversity of these enzymes in nature capable of handling various surfactant structures. nih.govresearchgate.net

The expression of these enzymes can be inducible. For instance, the presence of the alkyl sulfate substrate can trigger the production of the corresponding alkylsulfatase by the microorganism. nih.gov This allows bacteria to adapt to the presence of these compounds and utilize them as a source of carbon and/or sulfur. nih.gov

The rate at which this compound disappears from an environmental compartment is a key indicator of its persistence. Biodegradation studies have shown that linear primary alkyl sulfates are readily biodegradable under both laboratory and field conditions. cleaninginstitute.org

The degradation kinetics of similar surfactants, such as sodium lauryl ether sulfate (SLES), have been studied in soil environments. In one study, SLES in soil from tunnel excavation sites showed variable half-lives (DT50) ranging from 8 to 46 days. frontiersin.org This variability was attributed to factors such as the initial concentration of the surfactant and the specific characteristics of the soil, including texture, mineralogy, and microbial abundance. frontiersin.org

Bioaugmentation, the process of adding specific microorganisms to enhance the degradation of a contaminant, has been shown to significantly reduce the half-life of SLES in soil. In a study, the addition of a bacterial consortium capable of degrading SLES reduced its half-life from 6 days (natural attenuation) to just 1 day. frontiersin.org

The molecular structure of a surfactant plays a significant role in its biodegradability. For alkyl sulfates, factors such as the length and branching of the alkyl chain are known to affect the rate of microbial degradation. researchgate.net

Linear primary alkyl sulfates are generally considered to be readily biodegradable. cleaninginstitute.org In contrast, highly branched alkyl chains can be more resistant to microbial attack, as microorganisms may lack the necessary enzymes to effectively degrade them. mpob.gov.my This was a significant issue with early branched alkylbenzene sulfonate surfactants. mpob.gov.my

The presence of unsaturation (a double bond) in the alkyl chain, as is the case with this compound, can also influence biodegradability. While specific studies on the effect of unsaturation on the biodegradation of long-chain alkyl sulfates are not detailed in the provided search results, some general principles can be inferred. The presence of a double bond introduces a point of reactivity that could potentially be targeted by microbial enzymes. However, the stereochemistry and position of the double bond might also affect how the molecule fits into the active site of degradative enzymes.

It has been noted that even slight branching in alkyl sulfates can be accommodated by certain microbial enzymes, leading to rapid biodegradation. nih.gov This suggests that microbial populations can possess a diverse range of enzymes capable of degrading various surfactant structures.

Advanced Analytical Techniques in Oleyl Sulfate Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular characteristics of oleyl sulfate (B86663). By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can reveal information about vibrational modes, atomic connectivity, and electronic properties.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. sepscience.comedinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.com This fundamental difference means that some vibrations are strong in one spectrum and weak or absent in the other, making their combined use highly effective for structural elucidation. sepscience.comnih.gov

For oleyl sulfate, these techniques are crucial for identifying the key functional groups. The sulfate headgroup (R-O-SO₃⁻) and the long alkyl chain, with its characteristic carbon-carbon double bond, produce distinct vibrational signatures. cdnsciencepub.comresearchgate.net

Key research findings include:

Sulfate Group Vibrations: The asymmetric and symmetric stretching vibrations of the SO₃ group are particularly prominent. The asymmetric SO₃ stretch typically appears as strong bands in the infrared spectrum between 1200-1300 cm⁻¹, while these bands are often weak or absent in the Raman spectrum. cdnsciencepub.com Conversely, a strong Raman line around 1063 cm⁻¹ is considered characteristic of the symmetric SO₂ stretch in alkyl sulfates. s-a-s.orgoup.com

Alkyl Chain Vibrations: The C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the oleyl chain are observed in the 2800–3000 cm⁻¹ region in both IR and Raman spectra. acs.org The C=C stretching vibration of the oleyl group's double bond is also a key identifier.

Complementary Nature: Water is a weak Raman scatterer, which makes Raman spectroscopy particularly well-suited for analyzing aqueous solutions of surfactants with minimal interference from the solvent. sepscience.com IR spectroscopy, on the other hand, is highly sensitive to polar bonds and is effective for identifying the sulfate headgroup. sepscience.comedinst.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Primary TechniqueReference
C-H Stretching (Alkyl Chain)2800 - 3000IR & Raman acs.org
Asymmetric SO₃ Stretching1200 - 1300IR cdnsciencepub.com
Symmetric SO₂ Stretching~1063Raman s-a-s.orgoup.com
S-O(C) Stretching~800 - 855IR & Raman cdnsciencepub.com
CH₂ Twisting~1300Raman acs.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural elucidation. mdpi.comresearchgate.net It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about the chemical environment and connectivity of atoms within a molecule. nih.govmdpi.com For this compound, NMR is used to confirm the molecular structure and to study dynamic processes like micelle formation. mdpi.comchalmers.se

Structural Confirmation: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. mdpi.com Introducing an electronegative sulfate group causes significant changes in the chemical shifts of nearby protons and carbons. nih.gov

¹H NMR: Protons on the carbon atom directly attached to the sulfate group (α-position) are shifted downfield compared to other methylene protons in the alkyl chain. The olefinic protons of the C=C double bond typically appear around 5.3 ppm.

¹³C NMR: The carbon atom bonded to the sulfate group shows a significant downfield shift. The carbons of the double bond also have characteristic shifts, distinguishing them from the saturated carbons of the alkyl chain.

Studying Dynamics: NMR is also used to investigate the self-assembly of surfactants into micelles. chalmers.se Upon micellization, the chemical environment of the surfactant molecule changes, which can be observed as shifts in NMR signals. This allows for the study of surfactant interactions and the determination of properties like the critical micelle concentration (CMC). chalmers.semdpi.com

NucleusMolecular GroupTypical Chemical Shift (ppm)Reference
¹HTerminal Methyl (CH₃)~0.88
¹HAlkyl Methylene (-(CH₂)n-)~1.2-1.4
¹HMethylene beta to SO₄ (β-CH₂)~1.6-1.7
¹HMethylene alpha to SO₄ (α-CH₂)~4.0-4.1 researchgate.net
¹HOlefinic Protons (-CH=CH-)~5.34
¹³CTerminal Methyl (CH₃)~14.1
¹³CAlkyl Methylene (-(CH₂)n-)~22-32 researchgate.net
¹³CMethylene alpha to SO₄ (α-CH₂)~68-70 researchgate.net
¹³COlefinic Carbons (-CH=CH-)~129-131 mdpi.com

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying compounds in complex mixtures. creative-biolabs.com Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov

The primary applications for this compound research are:

Molecular Identification: ESI-MS in negative ion mode can readily detect the deprotonated molecule [M-H]⁻ of this compound, confirming its molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides structural information. For sulfated compounds, characteristic fragment ions include HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80), which are clear indicators of the sulfate group. nih.gov The fragmentation of the oleyl chain can also provide information about the location of the double bond.

Degradation Product Analysis: LC-MS is instrumental in studying the biodegradation or chemical degradation of this compound. frontiersin.org For instance, studies on the degradation of similar alkyl sulfates have used LC-MS/MS to identify metabolites like 1-dodecanol, indicating the cleavage of the sulfate ester by alkylsulfatase enzymes. frontiersin.org Desulfonation can also lead to the formation of the corresponding phenol (B47542) in related arylsulfonate compounds. asm.org

m/z (Mass-to-Charge Ratio)Ion/FragmentSignificanceReference
[M-H]⁻Molecular IonConfirms the molecular weight of this compound. nih.gov
97HSO₄⁻Characteristic fragment confirming the presence of a sulfate group. nih.gov
80SO₃⁻Characteristic fragment confirming the presence of a sulfate group. nih.gov

UV-Visible Spectroscopy for Monitoring Concentration and Degradation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. bioglobax.com While the this compound molecule itself lacks strong chromophores that absorb in the typical UV-Vis range, this technique can be effectively used for its quantitative analysis through indirect methods. researchgate.netpharmaexcipients.com

This approach often involves forming a complex between the anionic surfactant and a cationic dye. sifisheriessciences.com The formation of this ion-pair complex results in a new species with distinct absorption properties that can be measured. sifisheriessciences.com

Quantitative Analysis: A common method involves using a cationic dye like methylene blue. In an acidic medium, the anionic this compound forms a blue-colored ion-pair complex with the methylene blue. sifisheriessciences.com This complex can be extracted into an organic solvent (e.g., chloroform) and its absorbance measured at a specific wavelength (e.g., 652 nm). The intensity of the color is proportional to the concentration of the anionic surfactant. sifisheriessciences.com

Monitoring Degradation: By tracking the decrease in absorbance of the dye-surfactant complex over time, UV-Vis spectroscopy can be used to monitor the degradation of this compound in various environmental or experimental conditions. mdpi.com This method provides a simple and accessible way to determine reaction kinetics. mdpi.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shu.ac.uk The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of surfactants. ijpsonline.comshimadzu.com It is employed to separate, identify, and quantify each component in a mixture. researchgate.net For this compound and other anionic surfactants, reversed-phase HPLC is the most common approach. shu.ac.uk

Quantitative Analysis: In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile). shimadzu.com As this compound passes through the column, it is separated from other components in the sample. Its concentration can be determined by comparing its peak area in the resulting chromatogram to that of a known standard. researchgate.net Detectors like UV (often indirectly), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) can be used for detection. thermofisher.com

Impurity Profiling: HPLC is crucial for assessing the purity of this compound products. ijpsonline.com It can effectively separate this compound from related impurities, such as unreacted oleyl alcohol, isomers with different double bond positions, or byproducts from the sulfation process. Specialty columns, such as those designed specifically for surfactants, can offer enhanced selectivity for separating complex mixtures of anionic, cationic, and nonionic surfactants in a single run. thermofisher.com

ParameterTypical ConditionPurposeReference
TechniqueReversed-Phase HPLCSeparation of non-polar to moderately polar compounds. shu.ac.uk
Stationary Phase (Column)C18, C8, or specialized surfactant columnsProvides a non-polar surface for interaction. shimadzu.comthermofisher.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradients, often with a buffer (e.g., ammonium (B1175870) acetate)Elutes components from the column at different rates. researchgate.net
DetectorELSD, Charged Aerosol Detector (CAD), MS, indirect UVDetects and quantifies the separated components. thermofisher.com
ApplicationPurity assessment, quantification, separation of homologs and isomers.Quality control and research. ijpsonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile organic compounds within a sample. thermofisher.comfilab.fr The gas chromatograph separates components of a mixture based on their different affinities for a stationary phase in a capillary column, with separated compounds eluting at different retention times. thermofisher.com The mass spectrometer then ionizes and fragments the eluted compounds, separating the resulting ions based on their mass-to-charge ratio to generate a unique mass spectrum that acts as a chemical fingerprint. lancashire.ac.uk

In the context of this compound research, the compound itself is a non-volatile salt, making it unsuitable for direct GC-MS analysis. However, the technique is invaluable for characterizing volatile precursors, impurities, or potential degradation products. For instance, GC-MS can be used to:

Assess Precursor Purity: Analyze the purity of the starting material, oleyl alcohol, to ensure it is free from volatile contaminants that could interfere with the sulfation reaction or impact the final product's properties.

Identify Volatile Byproducts: Detect and identify any volatile side products that may form during the synthesis of this compound.

Analyze Degradation Products: Study the stability of this compound under various conditions (e.g., heat, extreme pH) by identifying any volatile organic compounds that result from its breakdown.

A common approach for such analyses is Headspace GC-MS (HS-GC-MS), where the sample is heated in a sealed vial to release volatile compounds into the headspace gas, which is then injected into the GC-MS system. filab.fr This method is highly effective for detecting trace levels of volatile analytes without complex sample preparation. filab.frmeasurlabs.com

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used extensively to monitor the progress of chemical reactions and assess the purity of a product. ualberta.cawikipedia.orgumass.edu The method involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. wikipedia.orgsavemyexams.com A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. wikipedia.orgumass.edu

For the synthesis of this compound from oleyl alcohol, TLC is an ideal tool for monitoring the reaction's conversion. A TLC plate would be spotted with the starting material (oleyl alcohol), the product standard (pure this compound, if available), and the reaction mixture at various time points.

Reactant vs. Product Polarity: Oleyl alcohol is a relatively non-polar molecule, while the product, this compound, is a highly polar anionic surfactant. On a polar stationary phase like silica gel, oleyl alcohol will travel further up the plate with a less polar mobile phase, resulting in a higher Retention Factor (Rf) value. This compound, being much more polar, will have a strong affinity for the silica gel and will move very little from the baseline, resulting in a very low Rf value.

Monitoring Progress: As the reaction proceeds, the TLC spot corresponding to oleyl alcohol will decrease in intensity, while the spot for this compound will appear and grow stronger. ualberta.caumass.edu The reaction is considered complete when the spot for the starting material is no longer visible.

Purity Assessment: A pure final product of this compound should ideally show only a single spot on the TLC plate. ualberta.cawikipedia.org The presence of multiple spots would indicate impurities.

Table 1: Illustrative TLC Data for this compound Synthesis

Spotting LaneCompoundConceptual Rf Value (Silica Gel Plate)Observation
1Oleyl Alcohol (Start Material)~0.70Spot travels far from the baseline.
2Reaction Mixture (t=1 hr)~0.70 and ~0.05Two spots visible, indicating an incomplete reaction.
3Reaction Mixture (t=4 hr)~0.05Single spot at the baseline, indicating reaction completion.
4This compound (Product)~0.05Spot remains near the baseline due to high polarity.

Colloidal and Interfacial Characterization Methods

Dynamic Light Scattering (DLS) for Particle and Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in a suspension or solution. acs.orgresearchgate.net The method measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. whiterose.ac.uk Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius (rH) of the particles via the Stokes-Einstein equation. whiterose.ac.ukacs.org

In this compound research, DLS is critical for characterizing the size of the self-assembled aggregates, such as micelles and vesicles, that form in aqueous solutions. researchgate.net Research on sodium this compound with a high double bond retention (SOS-95) has demonstrated that sphere-like micelles form spontaneously in water. researchgate.net DLS analysis showed that the size of these aggregates is dependent on the surfactant concentration. researchgate.net

Table 2: DLS Findings for Sodium this compound (SOS-95) Aggregates

ConcentrationAggregate TypeAverage Hydrodynamic Radius (rH)Key Finding
At Critical Micelle Concentration (CMC)MicellesNot SpecifiedInitial formation of sphere-like micelles. researchgate.net
Above CMCMicellesIncreases with concentrationThe higher the concentration, the larger the size of the aggregates. researchgate.net

DLS is also instrumental in studying the structural transitions between different types of aggregates, such as the transformation of lipid vesicles into micelles upon the addition of a surfactant. acs.org

Transmission Electron Microscopy (TEM) for Microstructural Visualization of Aggregates

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology and microstructure of nanoscale materials. nih.govmdpi.com A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. For soft materials like surfactant aggregates, samples are often prepared by negative staining or cryogenic (cryo-TEM) methods to enhance contrast and preserve their structure in a near-native state. rsc.org

TEM is used to determine the shape and structure of this compound aggregates, complementing the size data obtained from DLS. researchgate.net Studies have used TEM to confirm the morphology of aggregates formed by oleyl-based surfactants.

Table 3: TEM Findings on the Morphology of Oleyl-Based Surfactant Aggregates

Surfactant SystemConcentrationObserved MorphologySource
Sodium this compound (SOS-95)At and above CMCSphere-like micelles researchgate.net
Oleyl-based Sulfosuccinate (B1259242) (MS-OE3)0.1 mol/LVesicles mdpi.com

These findings show that the molecular structure of the surfactant significantly influences the type of aggregate formed, with single-chain sulfates like SOS-95 forming micelles and other derivatives potentially forming bilayer vesicles. researchgate.netmdpi.com TEM provides invaluable, direct evidence of these distinct microstructures. nih.gov

Polarized Optical Microscopy (POM) for Liquid Crystal Phase Identification

Polarized Optical Microscopy (POM) is an essential technique for identifying and characterizing anisotropic materials, such as liquid crystals. evidentscientific.comlibretexts.org The microscope uses two polarizers, oriented at right angles to each other ("crossed polars"). libretexts.org Isotropic materials (like liquids or gases) appear dark under these conditions, while anisotropic materials, which can split light into two perpendicularly polarized rays, produce interference patterns and appear bright with characteristic textures. evidentscientific.com

In the study of concentrated aqueous solutions of this compound, POM is used to detect the formation of lyotropic liquid crystal phases. researchgate.netresearchgate.net These phases are ordered states of matter that flow like a liquid but have the long-range molecular order of a crystal. libretexts.org Research on sodium this compound (SOS-95) has shown that at high concentrations, it forms a lamellar liquid crystal phase. researchgate.netresearchgate.net This phase is often identified in POM by its distinctive "Maltese cross" texture, which is a hallmark of lamellar structures. researchgate.netresearchgate.net

Small Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

Small Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials, including the supramolecular arrangements in surfactant solutions and liquid crystals. researchgate.netnih.govrsc.org The method involves scattering a beam of X-rays off a sample and analyzing the scattered intensity at very small angles. sesame.org.jo The resulting scattering pattern provides information about the shape, size, and spatial arrangement of nanoscale structures. nih.gov

SAXS is used in conjunction with POM to provide detailed quantitative information about the liquid crystal phases formed by this compound. researchgate.netresearchgate.net While POM can identify the presence and general type of a liquid crystal phase, SAXS can confirm the structure and provide precise dimensional measurements. rsc.org

For the lamellar liquid crystal phase of sodium this compound (SOS-95), SAXS analysis produces a series of diffraction peaks. The positions of these peaks (q-values) are typically in an integer ratio (1:2:3...), which is the characteristic signature of a lamellar (layered) structure. From the position of the primary peak (q₀), the lamellar repeat distance (d), which represents the thickness of one surfactant bilayer plus the intervening water layer, can be calculated. rsc.org This combined POM and SAXS approach provides an unambiguous characterization of the ordered, self-assembled structures formed by this compound at high concentrations. researchgate.netresearchgate.net

Rheological Characterization of Surfactant Solutions and Emulsions

The study of flow and deformation, known as rheology, is critical for understanding the behavior of this compound in solutions and emulsions. The rheological properties of these systems are intimately linked to their microstructure, including the shape and interaction of surfactant micelles, the presence of liquid crystalline phases, and the nature of the oil-water interface in emulsions.

Research into oleyl-based surfactants demonstrates that their solutions and emulsions typically exhibit non-Newtonian fluid behavior. Specifically, they often display shear-thinning (pseudoplastic) properties, where the viscosity of the fluid decreases as the applied shear rate increases. researchgate.netnih.govnih.gov This behavior is highly desirable in many applications, as it means the product can be thick at rest (providing stability) but flow easily when pumped, poured, or spread.

For instance, emulsions formulated with oleyl ether sulfates (OEnS) and an extended surfactant, sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (OE3P3S), have been shown to possess good storage stability and pronounced shear-thinning properties. researchgate.netnih.govnih.gov The formation of dense lamellar gel networks and liquid crystal structures within these emulsions contributes significantly to their rheological profile. researchgate.net In the case of an oil-in-water emulsion prepared with OE3P3S, the system exhibits predominant viscoelastic behavior, where it has both viscous (liquid-like) and elastic (solid-like) characteristics. nih.govnih.gov The elastic modulus (G') being greater than the viscous modulus (G'') in such systems indicates a more solid-like, structured fluid. researchgate.net

The rheological behavior of simpler sodium oleate (B1233923) solutions also provides insight. At low concentrations, these solutions behave as Newtonian liquids with constant viscosity. However, as the concentration increases beyond a certain point (e.g., >10 wt.%), they transition to a shear-thinning behavior due to the interaction and alignment of micellar structures under flow. uc.pt

The Power Law model is frequently used to describe the shear-thinning behavior of such emulsions: τ = Kγⁿ Where:

τ is the shear stress

γ is the shear rate

K is the consistency index (a measure of the fluid's viscosity)

n is the flow behavior index

For a shear-thinning fluid, the flow behavior index (n) is less than 1. scielo.br The rheological properties are influenced by factors such as surfactant concentration, the number of ethylene (B1197577) oxide or propylene (B89431) oxide groups in the surfactant molecule, temperature, and the composition of the oil phase in emulsions. researchgate.netuc.ptnouryon.com

Interactive Table: Rheological Properties of this compound Emulsions

PropertyDescriptionSignificanceCitations
Flow Behavior Typically shear-thinning (pseudoplastic). Viscosity decreases with increasing shear rate.Allows for high stability at rest and easy flow during application. researchgate.net, nih.gov, nih.gov
Viscoelasticity Emulsions can exhibit significant viscoelasticity, often with the storage modulus (G') exceeding the loss modulus (G'').Indicates a structured, gel-like network, contributing to long-term emulsion stability. nih.gov, nih.gov
Microstructure Rheology is governed by the formation of micellar aggregates and lamellar liquid crystal structures.The type and density of these structures dictate the emulsion's viscosity and stability. researchgate.net, researchgate.net
Controlling Factors Surfactant structure (e.g., EO/PO chain length), concentration, and temperature.Allows for the fine-tuning of rheological properties for specific applications. researchgate.net, uc.pt

Surface Tensiometry (Static and Dynamic) for Interfacial Properties

Surface tensiometry is a fundamental technique for characterizing the efficiency and effectiveness of surfactants like this compound at interfaces (e.g., air-water or oil-water). It measures surface tension, the force that causes liquids to form spherical droplets, and how this force is reduced by the adsorption of surfactant molecules.

Static Surface Tensiometry

Static (or equilibrium) surface tension measurements are performed when the interface has reached equilibrium. A key application is to determine the Critical Micelle Concentration (CMC) and the surface tension at that concentration (γcmc). The CMC is the concentration at which individual surfactant molecules begin to aggregate into micelles in the bulk solution, and it represents the point of maximum surfactant packing at the interface. wikipedia.org A lower CMC indicates a more efficient surfactant, as less is needed to achieve the maximum surface tension reduction.

Interactive Table: Static Interfacial Properties of this compound Derivatives

CompoundCMC (mmol/L)γcmc (mN/m)System/ConditionsCitations
Sodium this compound (SOS-95) 0.02831.96Aqueous solution researchgate.net
Sodium Oleyl Ether Sulfate (OE7S) 0.018N/AAqueous solution researchgate.net
Sodium Oleyl Polyethylene Oxide-Polypropylene Oxide Sulfate (OE3P3S) 0.7236.16Aqueous solution nih.gov, nih.gov, mdpi.com
OE3P3S/CTAB Mixture (6:4 ratio) 0.01832.13Aqueous solution nih.gov
Oleyl-based Sulfosuccinate (MS-OE3) ~0.0025 mol/L~35.0Aqueous solution, 25°C mdpi.com

Dynamic Surface Tensiometry

Dynamic surface tension measures how quickly a surfactant can reduce surface tension at a freshly formed interface. This is crucial for processes where interfaces are created or disturbed rapidly. The rate of surface tension reduction is governed by the mechanism of surfactant transport to the interface, which can be controlled by diffusion from the bulk (diffusion-controlled) or by the energy barrier for adsorption at the interface (kinetic-limited), or often a mix of both. researchgate.net

For several this compound systems, the adsorption process is described by a mixed diffusion-kinetic mechanism. nih.govnih.govresearchgate.net This means both the rate at which molecules arrive at the interface and the rate at which they arrange themselves there are important. For instance, in studies of oleyl-based sulfosuccinates, surfactants with longer polyoxyethylene (EO) chains showed slower adsorption kinetics due to increased steric hindrance at the interface. mdpi.comresearchgate.net

Dynamic measurements show that as the surfactant concentration increases, the time required to reach equilibrium surface tension decreases significantly. mdpi.com For an oleyl-based sulfosuccinate (MS-OE3) at a low concentration of 0.001 mol/L, it took approximately 250 seconds to reach equilibrium, while at higher concentrations (≥0.0025 mol/L), equilibrium was reached in about 120 seconds. mdpi.com

Interactive Table: Dynamic Surface Tension of Oleyl-based Sulfosuccinate (MS-OE3)

Concentration (mol/L)Initial Surface Tension (mN/m)Equilibrium Surface Tension (mN/m)Time to Equilibrium (approx. seconds)Citations
0.001 ~72.0~35.0250 mdpi.com
0.0025 < 72.0~35.0120 mdpi.com
0.005 < 72.0~35.0120 mdpi.com
0.01 ~47.7~35.0120 mdpi.com

Applications in Advanced Materials and Chemical Systems Research Oriented

Design of Advanced Surfactant Systems

The specific geometry and chemical properties of oleyl sulfate (B86663) make it a valuable component in the formulation of advanced surfactant systems. Its unsaturated tail and anionic headgroup allow for the fine-tuning of interfacial properties, which is critical for specialized applications.

Extended surfactants are a class of amphiphiles that feature an intermediate polar group, such as polypropylene (B1209903) oxide (PO) or polyethylene (B3416737) oxide (EO), inserted between the hydrophobic tail and the hydrophilic head. mdpi.comacs.org This design creates a more gradual transition in polarity from the oil to the water phase, leading to enhanced interfacial properties. acs.orgresearchgate.net

Oleyl alcohol is often used as the hydrophobic base for these extended surfactants. The introduction of a PO chain to an oleyl-based surfactant can improve its hydrophobicity without significantly reducing its water solubility, a common issue with simply extending the hydrocarbon chain. researchgate.net This modification allows for the creation of surfactants with superior performance in forming microemulsions and achieving ultralow interfacial tension, which are desirable in applications like enhanced oil recovery. acs.org For instance, an oleyl alcohol-based extended surfactant with ethoxy and propoxy groups (OE3P3S) demonstrates the ability to form a smooth polarity-transition zone between hydrocarbon and aqueous phases. acs.org

The structure of these extended surfactants allows them to locate at an interface with the sulfate head in the water, while the PO chain and the oleyl group orient into the oil phase. firp-ula.org This arrangement enhances their interaction with and solubilization of oils, particularly bulky molecules like triglycerides. firp-ula.org

The combination of different types of surfactants in a single formulation can lead to synergistic interactions, resulting in properties that are superior to those of the individual components. nih.govresearchgate.net Mixing anionic surfactants, such as those derived from oleyl sulfate, with cationic or nonionic surfactants is a common strategy to enhance performance. nih.gov

The synergistic effect in mixed surfactant systems is often driven by favorable interactions between the surfactant molecules, such as electrostatic attraction between oppositely charged headgroups. mdpi.com This attraction reduces the repulsion between headgroups at an interface, allowing for more compact packing and a greater reduction in surface tension. researchgate.net

A notable example involves the mixing of an anionic oleyl alcohol-based extended surfactant (OE3P3S) with a cationic surfactant like cetyl trimethyl ammonium (B1175870) bromide (CTAB). Research has shown strong synergistic effects in this binary system, attributed to the powerful electrostatic interaction between the anionic sulfate and cationic ammonium headgroups, complemented by hydrophobic interactions between the alkyl chains. mdpi.com This synergy leads to a significantly lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants, indicating more efficient micelle formation. mdpi.com The interaction parameter (β), a measure of the strength of interaction between the two surfactants in a mixed micelle, is often negative for such systems, confirming a strong synergistic relationship. researchgate.net

Bio-interfacial Science and Enzyme Interactions

The similarity of this compound to endogenous lipids allows it to interact with biological systems, particularly at interfaces and with enzymes that process lipids. This has led to its investigation as a tool for modulating enzyme activity and as a component in advanced drug delivery systems.

Lipoxygenases (LOs) are enzymes involved in the metabolism of fatty acids and play a role in inflammatory conditions like asthma and atherosclerosis. acs.orgnih.gov Consequently, inhibiting these enzymes is a significant goal in biomedical research. bohrium.com

This compound (OS) has been identified as a potent inhibitor of both soybean lipoxygenase-1 (SLO-1) and human 15-lipoxygenase (15-HLO). acs.orgnih.gov Unlike its carboxylic acid counterpart, oleic acid (OA), which acts as a simple competitive inhibitor, this compound exhibits a more complex mechanism. nih.govbohrium.com Kinetic studies reveal that OS functions as an allosteric inhibitor, binding to a site on the enzyme that is remote from the active site. mdpi.com This allosteric binding modulates the enzyme's catalytic activity. mdpi.com

The sulfate headgroup of OS is crucial for its high affinity. It increases the binding affinity for the allosteric site by approximately 60-fold compared to oleic acid. acs.org This strong binding leads to a hyperbolic mixed-type inhibition pathway, where the apparent substrate affinity (Km) increases and the catalytic rate (kcat) decreases. nih.govbohrium.com The discovery of this allosteric site, targeted with high potency by this compound, presents a new avenue for the development of novel therapeutic agents against LO-related diseases. acs.org

Table 1: Comparison of Inhibitory Properties against Lipoxygenases

Compound Inhibition Type Target Enzyme(s) Dissociation Constant (KD) Key Finding
This compound (OS) Allosteric, Mixed-Type SLO-1, 15-HLO 0.4-0.6 µM acs.orgnih.gov Binds to a remote allosteric site, significantly increasing inhibitory potency over Oleic Acid. acs.orgmdpi.com

| Oleic Acid (OA) | Competitive | SLO-1 | ~20-36 µM acs.orgnih.gov | Acts as a simple competitive inhibitor, binding to the active site. nih.gov |

The delivery of nucleic acids like small interfering RNA (siRNA) into cells is a major challenge in gene therapy. nih.gov Cell-penetrating peptides (CPPs) are short peptides, often rich in basic amino acids like arginine, that can facilitate the cellular uptake of macromolecules. mdpi.comresearchgate.net

To improve the delivery efficiency of CPPs, they are often conjugated with lipid moieties. The attachment of an oleyl chain to a CPP enhances its hydrophobicity, which promotes interaction with and transport across the cell membrane. nih.govnih.gov The unsaturated oleyl chain, in particular, has been shown to enhance membrane permeability. nih.gov

Research has demonstrated that oleyl-conjugated peptides, such as oleyl-(WRH)n and oleyl-Histidine-Arginine, can effectively bind to siRNA through electrostatic interactions, forming stable nanocomplexes that are less than 150 nm in size. nih.govnih.gov These complexes protect the siRNA from enzymatic degradation and significantly increase its uptake into cancer cells. nih.gov For example, oleyl-R5-(HR)4 has been shown to silence the STAT-3 gene in breast cancer cells with an efficiency of approximately 80%, comparable to commercial transfection agents but with lower cytotoxicity. nih.gov These findings highlight the potential of oleyl-conjugated peptides as safe and effective non-viral vectors for in vivo gene therapy. nih.gov

Table 2: Performance of Oleyl-Conjugated Peptides in siRNA Delivery

Peptide Conjugate Target Gene/Cell Line Cellular Uptake Enhancement Gene Silencing Efficiency Reference
oleyl-(WRH)4 STAT-3 / MDA-MB-231 (Breast Cancer) ~75% ~75% nih.gov

| oleyl-R5-(HR)4 | STAT-3 / MDA-MB-231 (Breast Cancer) | ~80-fold increase | ~80% | nih.gov |

Role in Liquid Crystal Emulsion Technology

Liquid crystal emulsions are advanced formulation systems where surfactant molecules form ordered, layered structures at the oil-water interface, similar to the lipids in the skin's stratum corneum. scirp.orgnih.gov This structure provides exceptional stability against coalescence and can offer benefits such as improved moisturization and controlled release of active ingredients. scirp.org

The formation of these stable lamellar liquid crystal phases is highly dependent on the choice of emulsifier. hyomen.org Surfactants with the ability to form ordered molecular assemblies are crucial. hyomen.org Oleyl-based surfactants, due to their specific molecular geometry, can be employed in these systems. For instance, an oleyl alcohol-based extended surfactant (OE3P3S) has been shown to self-assemble into vesicles and has been used to prepare liquid crystal emulsions. mdpi.com

These emulsions often exhibit unique rheological properties, such as a high viscoelasticity and shear-thinning behavior. mdpi.comresearchgate.net The solid-like property at rest contributes to the emulsion's long-term stability, while the shear-thinning allows for a pleasant sensory experience upon application. scirp.orgresearchgate.net The ordered liquid crystal structure can entrap water molecules within its layers, contributing to enhanced skin hydration. scirp.org The ability to form fine emulsion particles, often in the sub-micron range, further enhances the stability and skin feel of the final product. jc-dermalabo.jp

Table of Mentioned Compounds

Compound Name Abbreviation
This compound OS
Oleic acid OA
Soybean lipoxygenase-1 SLO-1
Human 15-lipoxygenase 15-HLO
Small interfering RNA siRNA
Cetyl trimethyl ammonium bromide CTAB
Polypropylene oxide PO
Polyethylene oxide EO

Stabilization of Liquid Crystal Phases in Emulsions

This compound, as an anionic surfactant, plays a significant role in the stabilization of emulsions through the formation of liquid crystalline phases at the oil-water interface. This capability is rooted in the amphiphilic nature of the this compound molecule, which possesses a hydrophilic sulfate head group and a long, hydrophobic oleyl tail. In an emulsion system, these molecules orient themselves at the interface between the oil and water phases, reducing the interfacial tension and facilitating the dispersion of one liquid within the other.

Under specific conditions of concentration, temperature, and composition of the oil and water phases, this compound molecules can self-assemble into ordered structures known as lyotropic liquid crystals. The most common and relevant liquid crystalline structure for emulsion stabilization is the lamellar phase. researchgate.nethyomen.org In this phase, the surfactant molecules arrange themselves into bilayers, with the hydrophobic tails facing inwards and the hydrophilic heads facing the aqueous phase. These bilayers can then stack upon one another, separated by layers of water.

The formation of these lamellar liquid crystalline structures provides a robust stabilization mechanism for emulsions. nih.gov These structures can form a multi-layered film around the dispersed oil droplets, creating a steric and electrostatic barrier that prevents the droplets from coalescing. cosmeticsandtoiletries.com This barrier is significantly more effective than a simple monolayer of surfactant molecules. The ordered, semi-rigid nature of the liquid crystal phase physically hinders the close approach of droplets, thereby enhancing the long-term stability of the emulsion. researchgate.netresearchgate.net The presence of these lamellar phases can often be identified by the characteristic textures they exhibit under a polarizing microscope.

The stability imparted by these liquid crystalline structures is a key attribute in the formulation of various products where long-term stability is crucial. The transitional presence of a liquid crystal phase has been shown to be a significant factor in the stabilization of intermediate multiple emulsions. nih.gov

Influence on Rheological Properties of Emulsified Systems

The formation of liquid crystalline phases by this compound at the oil-water interface not only enhances the stability of emulsions but also profoundly influences their rheological properties. Emulsions stabilized by such structures typically exhibit non-Newtonian flow behavior, meaning their viscosity is dependent on the shear rate applied.

Specifically, these emulsified systems often display shear-thinning (or pseudoplastic) behavior. At rest or under low shear conditions, the liquid crystalline network, which can extend throughout the continuous phase, imparts a high degree of structure to the emulsion. cosmeticsandtoiletries.com This results in a high initial viscosity and a gel-like consistency. This high viscosity at low shear rates is beneficial for preventing creaming or sedimentation of the dispersed droplets, further contributing to the emulsion's stability.

When a shear force is applied, such as during pouring, pumping, or spreading, the ordered liquid crystalline structures can be disrupted and align with the direction of flow. This alignment reduces the internal resistance to flow, leading to a decrease in viscosity. This shear-thinning property is highly desirable in many applications, as it allows for easy application of the product, which then regains its higher viscosity upon standing.

Furthermore, these emulsions often exhibit viscoelastic properties, possessing both viscous (liquid-like) and elastic (solid-like) characteristics. nih.gov This can be quantified by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a well-structured emulsion stabilized by a liquid crystalline network, the storage modulus is often greater than the loss modulus at low shear frequencies, indicating a more solid-like, elastic behavior at rest. researchgate.net This elastic nature is a direct consequence of the energy stored within the deformed liquid crystalline network.

The table below illustrates the typical rheological behavior of an emulsion stabilized by a liquid crystal-forming surfactant like this compound, showing the relationship between shear rate and viscosity.

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)Rheological Behavior
0.110.5High viscosity at rest, gel-like structure
15.2Viscosity decreases as shear begins
101.8Significant shear-thinning
1000.5Low viscosity under high shear for easy application

The following table demonstrates the typical viscoelastic properties of such an emulsion, highlighting the dominance of the elastic modulus at low oscillation frequencies.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Dominant Behavior
0.15020Elastic
16535Elastic
108055Elastic
10010090Increasingly Viscous

This combination of shear-thinning behavior and viscoelasticity, imparted by the liquid crystalline structures formed by this compound, is crucial for the formulation of stable and aesthetically pleasing products with desirable flow properties.

Future Research Directions and Emerging Areas

Advancements in Green Chemistry Synthesis

The future of oleyl sulfate (B86663) synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable resources and environmentally sound catalytic processes. This shift is driven by the need to reduce reliance on petrochemical feedstocks and minimize the environmental impact of chemical manufacturing.

Sustainable Production from Renewable Oleochemical Feedstocks

The development of sustainable routes to oleyl sulfate hinges on the utilization of renewable oleochemical feedstocks. Oleic acid, a monounsaturated fatty acid, stands out as a primary precursor, readily available from a variety of vegetable oils and animal fats. The conversion of these natural triglycerides into oleyl alcohol, the direct precursor to this compound, is a key area of ongoing research.

Current and future research in this domain is focused on several key areas:

Feedstock Diversification: While traditional sources like palm and soybean oil are well-established, there is a growing interest in non-food feedstocks to avoid competition with food supplies. Algae and yeast are being engineered to produce high levels of oleic acid, offering a potentially more sustainable and scalable source. cleaninginstitute.org Cover crops such as camelina and pennycress are also being explored as they can be grown on marginal lands, providing a new stream of oleochemicals without displacing primary food crops.

Biocatalytic Conversion: The enzymatic conversion of triglycerides to fatty acids and subsequently to fatty alcohols presents a green alternative to traditional chemical methods. Lipases are being investigated for the efficient hydrolysis of oils to yield oleic acid. Furthermore, the direct conversion of oleic acid to oleyl alcohol using engineered microorganisms is an emerging field that could significantly reduce the energy intensity and waste associated with chemical reduction processes.

Waste Valorization: A significant future direction is the use of waste cooking oils and animal fats as feedstocks. These materials are abundant and their conversion into a value-added chemical like this compound aligns with the principles of a circular economy. Research is focused on developing robust purification and conversion technologies to handle the variability and impurities present in these waste streams.

The following table provides an overview of potential renewable feedstocks for this compound production:

Feedstock CategorySpecific ExamplesKey AdvantagesResearch Focus
Vegetable Oils High-oleic sunflower oil, Rapeseed (Canola) oil, Olive oilHigh oleic acid content, established supply chainsImproving crop yields, developing non-food varieties
Animal Fats Tallow, LardUtilization of by-products from the meat industryEfficient rendering and purification processes
Microbial Oils Algae, YeastHigh productivity, potential for cultivation on non-arable land, non-food sourceStrain development for high oleic acid content, optimizing fermentation conditions
Waste Streams Used cooking oil, Trap greaseLow cost, circular economy principlesPre-treatment and purification technologies, robust conversion processes
Emerging Crops Camelina, PennycressCan be grown as cover crops, do not compete with food cropsAgronomic development, oil extraction and processing optimization

Environmentally Benign Catalysis for Sulfation Reactions

The sulfation of oleyl alcohol is a critical step in the production of this compound. Traditional methods often rely on harsh reagents like chlorosulfonic acid, which generate significant waste. Green chemistry approaches are focused on developing cleaner, more efficient catalytic systems.

Future research in this area is centered on:

Solid Acid Catalysts: The use of solid acid catalysts, such as sulfated zirconia, offers a promising alternative to liquid acids. researchgate.net These catalysts are easily separated from the reaction mixture, reducing waste and allowing for catalyst recycling. Research is focused on improving the activity, stability, and selectivity of these materials for the sulfation of long-chain alcohols like oleyl alcohol. The key is to design catalysts with appropriate pore structures and acid site densities to accommodate the bulky oleyl alcohol molecule.

Solvent-Free Reactions: A significant advancement in the green synthesis of this compound is the use of sulfur trioxide (SO3) in a falling film reactor. This method eliminates the need for chlorinated solvents, making the process inherently safer and more environmentally friendly. nih.gov Future work will likely focus on optimizing reactor design and process parameters to maximize conversion and minimize the formation of by-products.

Biocatalytic Sulfation: The use of enzymes, specifically sulfotransferases, for the sulfation of alcohols is a frontier in green chemistry. wikipedia.orgnih.gov These enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media, offering a highly selective and environmentally benign route to sulfate esters. While the biocatalytic sulfation of various alcohols has been demonstrated, a key challenge for future research is the discovery and engineering of sulfotransferases that can efficiently sulfate long, hydrophobic molecules like oleyl alcohol. The development of robust and recyclable immobilized enzyme systems will also be crucial for the industrial viability of this approach.

Advanced Characterization of Interfacial Dynamics

A deeper understanding of the behavior of this compound at interfaces is crucial for optimizing its performance in various applications. Future research will increasingly rely on advanced characterization techniques and computational modeling to probe these complex dynamics at the molecular level.

In Situ and Time-Resolved Studies of Adsorption and Self-Assembly

To fully comprehend the mechanisms by which this compound functions, it is essential to study its adsorption and self-assembly at interfaces in real-time and under relevant conditions. While specific studies on this compound are emerging, future research will likely involve the application of sophisticated in situ and time-resolved techniques, including:

Neutron and X-ray Scattering: Techniques like small-angle neutron scattering (SANS) and X-ray reflectivity can provide detailed structural information about the self-assembled structures of this compound at interfaces, such as micelles and adsorbed layers. Time-resolved studies using these methods could capture the kinetics of micelle formation and the dynamics of surfactant adsorption at an oil-water or air-water interface.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide information about the orientation and conformation of molecules at an interface. In situ SFG studies could reveal how the oleyl chain and the sulfate headgroup of this compound are oriented at an interface and how this orientation changes with concentration or in the presence of other molecules.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can measure the mass and viscoelastic properties of adsorbed layers in real-time. It can be used to study the kinetics of this compound adsorption onto various surfaces and the formation of surfactant bilayers.

Computational Modeling of Molecular Interactions at Interfaces

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for gaining molecular-level insights into the behavior of surfactants at interfaces. nih.gov These simulations can complement experimental studies by providing a detailed picture of molecular arrangements and interactions that are often difficult to probe experimentally.

Future research directions in the computational modeling of this compound include:

Force Field Development: The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. The development of more accurate and robust force fields for this compound and its interactions with water, oil, and other molecules will be crucial for obtaining reliable simulation results.

Micellization and Self-Assembly: MD simulations can be used to study the spontaneous formation of this compound micelles in solution. researchgate.net These simulations can provide information on the critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant exchange between micelles and the bulk solution.

Interfacial Adsorption and Structure: Simulations can model the adsorption of this compound at oil-water and air-water interfaces, providing detailed information about the structure of the adsorbed layer, the orientation of the surfactant molecules, and the reduction in interfacial tension. nih.gov

Interactions with Other Molecules: MD simulations can also be used to study the interactions of this compound with other molecules, such as polymers, proteins, and active ingredients, which is important for understanding its role in complex formulations.

Targeted Enzymatic Degradation for Bioremediation

The development of targeted enzymatic strategies for the degradation of this compound is an emerging area of research with significant potential for the bioremediation of contaminated environments. This approach offers a highly specific and environmentally friendly alternative to traditional remediation methods.

The core of this strategy lies in the use of sulfatases, a class of enzymes that catalyze the hydrolysis of sulfate esters. wikipedia.org The enzymatic cleavage of the sulfate group from this compound would yield oleyl alcohol, a more readily biodegradable compound, and inorganic sulfate, which is a common and generally benign ion in the environment.

Future research in this area will likely focus on:

Discovery and Characterization of Novel Sulfatases: A key challenge is the identification and characterization of sulfatases with high activity and specificity towards long-chain alkyl sulfates like this compound. While sulfatases are known to be involved in the degradation of various sulfated compounds, enzymes that can efficiently process the hydrophobic oleyl chain need to be discovered. nih.gov This will likely involve screening microbial genomes from diverse environments, particularly those with a history of surfactant contamination.

Enzyme Engineering: Once promising sulfatase candidates are identified, protein engineering techniques can be used to improve their properties for bioremediation applications. This could include enhancing their catalytic efficiency, improving their stability under harsh environmental conditions (e.g., in the presence of co-contaminants or extreme pH), and modifying their substrate specificity to target this compound more effectively.

Immobilization and Bioreactor Design: For practical bioremediation applications, the development of robust immobilized enzyme systems is crucial. mdpi.com Immobilizing sulfatases on solid supports can enhance their stability, allow for their reuse, and facilitate their separation from the treated water. The design of efficient bioreactors that can bring the contaminated water into contact with the immobilized enzymes will also be a key area of research.

Synergistic Microbial-Enzymatic Systems: An integrated approach that combines the use of purified sulfatases with whole microbial cells could be particularly effective. The enzymes could carry out the initial cleavage of the sulfate group, making the oleyl alcohol more accessible to a broader range of microorganisms for complete mineralization. Research into the microbial communities capable of degrading long-chain unsaturated alcohols will be important in developing such synergistic systems. researchgate.net

The following table outlines the key enzymes and microorganisms relevant to the future development of bioremediation strategies for this compound:

ComponentRole in BioremediationResearch Focus
Alkylsulfatases Cleavage of the sulfate ester bond in this compoundDiscovery of enzymes with high specificity for long-chain unsaturated alkyl sulfates, protein engineering for improved stability and activity.
Pseudomonas sp. A genus of bacteria known to produce alkylsulfatases and degrade a wide range of organic compounds.Isolation and characterization of strains capable of utilizing this compound as a carbon source, understanding the metabolic pathways involved.
Lipases Potential role in the initial breakdown of oleyl-containing lipids that might be present as co-contaminants.Exploring their synergistic effects in mixed contamination scenarios.
Alcohol Dehydrogenases Oxidation of the resulting oleyl alcohol after desulfation.Characterization of enzymes with high activity towards long-chain unsaturated alcohols.

Exploration of Novel Biochemical and Material Science Applications

The unique molecular structure of this compound—combining a long, unsaturated hydrocarbon tail with a polar sulfate head—makes it a candidate for new applications in biochemistry and material science.

This compound has been identified as a potent allosteric inhibitor of soybean lipoxygenase-1 (SLO-1) and human 15-lipoxygenase (15-HLO). bohrium.comnih.gov Kinetic studies have shown that it acts via a hyperbolic mixed-type inhibition pathway, binding to a site distinct from the active site. bohrium.comnih.gov Specifically, for SLO-1, this compound binding (with a Ki of 0.7 +/- 0.3 microM) leads to a significant increase in the apparent substrate affinity (Km) and a slight decrease in the catalytic rate (kcat). bohrium.comnih.gov These findings strongly suggest the presence of an allosteric regulatory site on these enzymes. bohrium.com Future research could expand on these findings by screening this compound against a wider range of enzymes, particularly other lipoxygenases or enzymes with lipid-binding domains, to explore its potential as a selective biochemical probe or a lead compound for therapeutic development. researchgate.net

Surfactants are fundamental to the formation of colloidal systems such as emulsions, micelles, and liposomes. solubilityofthings.comlibretexts.org Research on oleyl ether sulfates has demonstrated their ability to form stable lamellar liquid crystal structures in emulsions, which contributes to the long-term stability and specific rheological properties of the formulation. researchgate.net The distinct geometry of this compound, with its kinked unsaturated tail, could be exploited to create novel, highly stable, or stimuli-responsive colloidal systems. Future exploration could focus on using this compound to formulate specialized drug delivery vehicles, such as microemulsions or nanoparticles, where its specific structure could influence drug loading, release kinetics, and interaction with biological membranes. slideshare.netmdpi.com

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